

Pentapotassium triphosphate CAS number 13845-36-8 information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentapotassium triphosphate*

Cat. No.: *B084582*

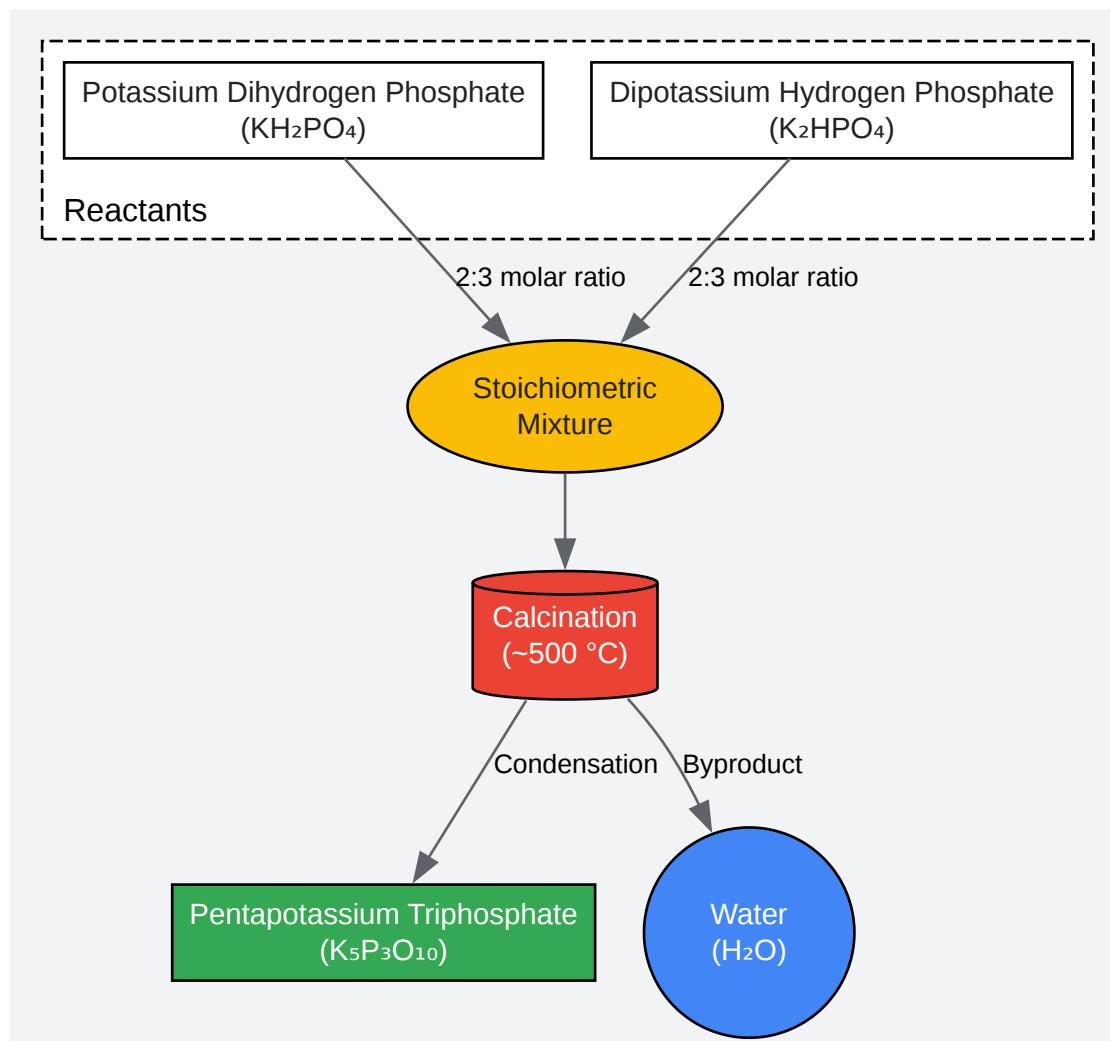
[Get Quote](#)

An In-depth Technical Guide to **Pentapotassium Triphosphate** (CAS 13845-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapotassium triphosphate, identified by CAS number 13845-36-8, is an inorganic salt with significant applications across the food, chemical, and pharmaceutical industries. Known commonly as potassium tripolyphosphate (KTPP), its utility is derived from its strong chelating and pH buffering capabilities. While extensively used as a food additive (E451ii) for moisture retention and texture stabilization, its relevance to the scientific and pharmaceutical community lies in its function as a buffering agent in formulations, a component in bioprocessing, and as a model compound for the broader class of polyphosphates which are under investigation for advanced drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and detailed analytical protocols relevant to a research and development setting.


Chemical and Physical Properties

Pentapotassium triphosphate is a white, hygroscopic granular powder that is highly soluble in water, forming a moderately alkaline solution.^{[1][2]} Its high solubility and stability in aqueous solutions make it a preferred ingredient in many liquid formulations.^[2] Key quantitative properties are summarized in Table 1.

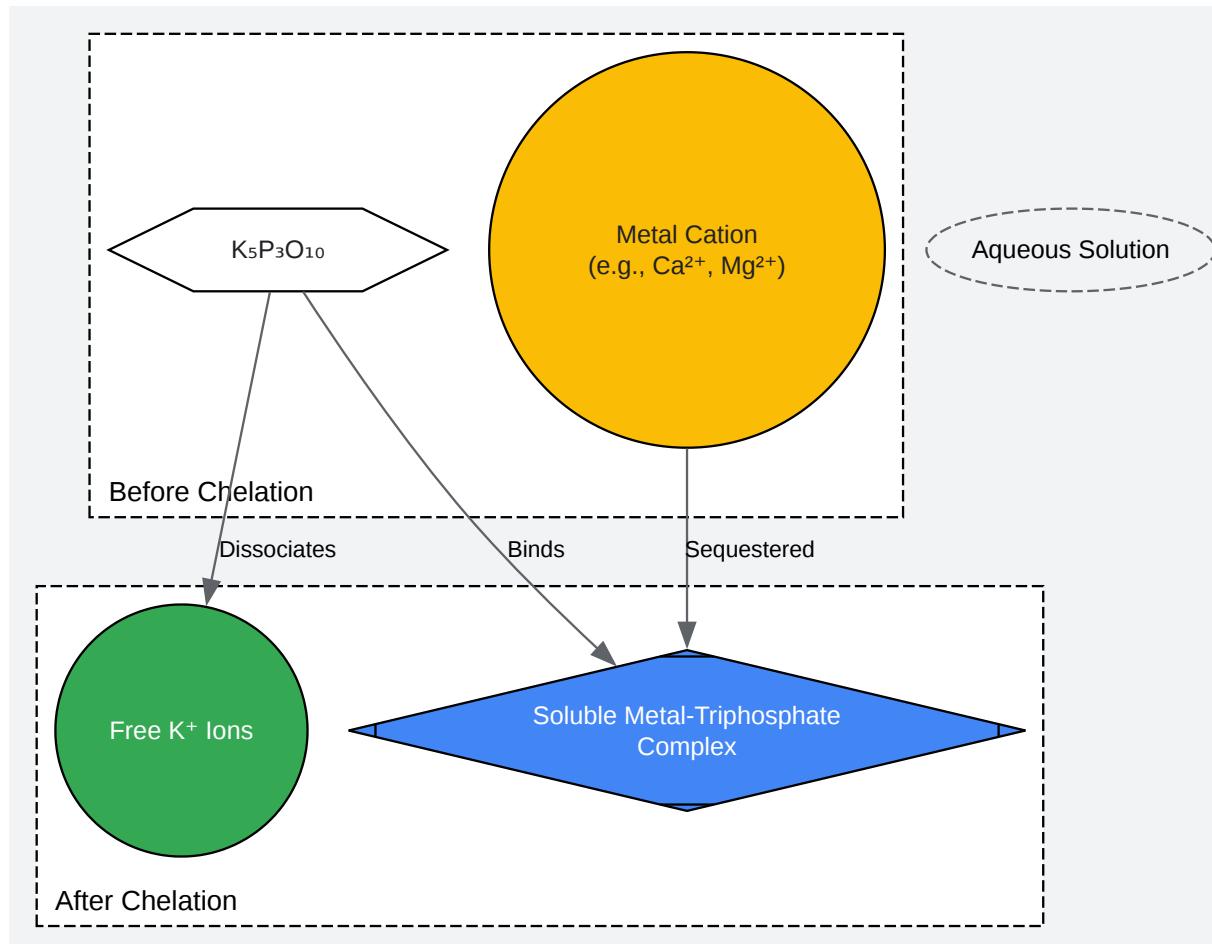
Property	Value	Reference(s)
CAS Number	13845-36-8	[3]
EC Number	237-574-9	[4]
Molecular Formula	$K_5P_3O_{10}$	[5]
Molecular Weight	448.41 g/mol	[6]
Appearance	White, odorless, hygroscopic granules or powder	[2][7]
Melting Point	620-640 °C	[2]
Density	~2.54 g/cm³	[8]
Solubility in Water	Highly soluble. 194 g/100 mL at 25 °C.	[2]
pH (1% solution)	9.2 - 10.5	[5][7]
P_2O_5 Content	46.5% - 48.0%	[7]
Hydrolysis Half-Life	pH 1: 6.25 hours pH 4: 14.5 days pH \geq 7: > 1 year	[4]
Metal Complex Stability	$\log K (Ca^{2+})$: ~8.2 $\log K (Mg^{2+})$: ~5.7	[9]

Synthesis and Manufacturing

The primary industrial synthesis of **pentapotassium triphosphate** involves the thermal condensation of a stoichiometric mixture of potassium dihydrogen phosphate (KH_2PO_4) and dipotassium hydrogen phosphate (K_2HPO_4).^{[1][10]} The reaction is performed at high temperatures (around 500 °C), driving off water to form the P-O-P phosphoanhydride bonds of the triphosphate chain.^[1] The ratio of the starting materials is critical to ensure the formation of the triphosphate as the main product.^[11]

[Click to download full resolution via product page](#)

Fig 1. Synthesis of **Pentapotassium Triphosphate** via Calcination.


Mechanism of Action

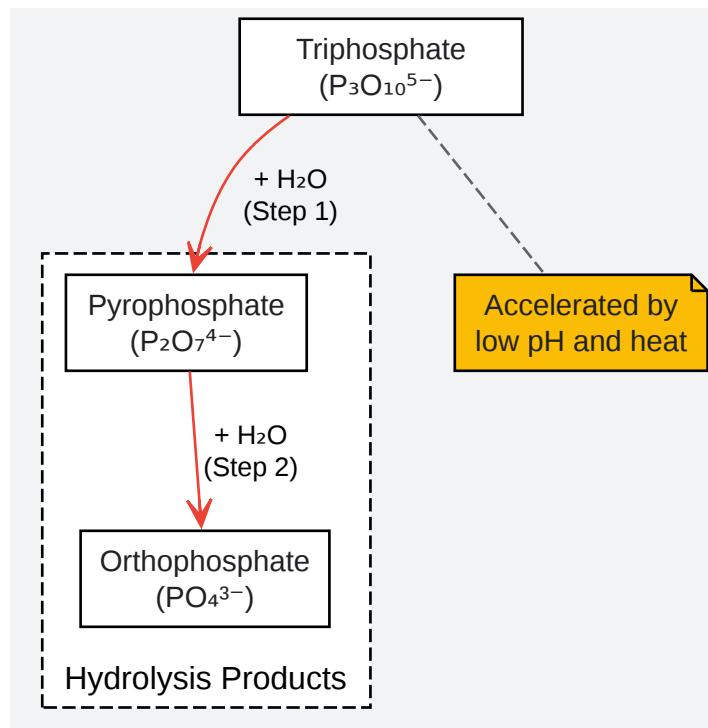
The functionality of **pentapotassium triphosphate** is primarily based on two physicochemical properties: its ability to sequester metal ions and its capacity to act as a pH buffer.

Sequestration of Metal Ions

The triphosphate anion (P₃O₁₀⁵⁻) is a powerful chelating agent, capable of binding strongly to multivalent metal cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).^{[2][9]} By forming stable, soluble complexes with these ions, it effectively removes them from the solution,

preventing them from participating in undesirable reactions such as precipitation, which is crucial for its role as a water softener in detergents and a stabilizer in food products.[5]

[Click to download full resolution via product page](#)


Fig 2. Mechanism of Metal Ion Sequestration by KTPP.

pH Buffering

In aqueous solutions, **pentapotassium triphosphate** exhibits mild alkaline properties, typically maintaining a pH between 9.2 and 10.5 for a 1% solution.[1][5] This makes it an effective buffering agent, capable of resisting changes in pH. This property is valuable in various chemical and pharmaceutical formulations where a stable pH is required for the activity and stability of other components.[2][9]

Hydrolysis

The phosphoanhydride bonds in the triphosphate chain are susceptible to hydrolysis, which breaks the chain into smaller phosphate units. This process is highly dependent on pH, being significantly accelerated under acidic conditions.[4][9] At a neutral pH, the molecule is relatively stable.[4] The hydrolysis ultimately yields orthophosphate, the simplest phosphate unit.

[Click to download full resolution via product page](#)

Fig 3. Hydrolysis Pathway of the Triphosphate Anion.

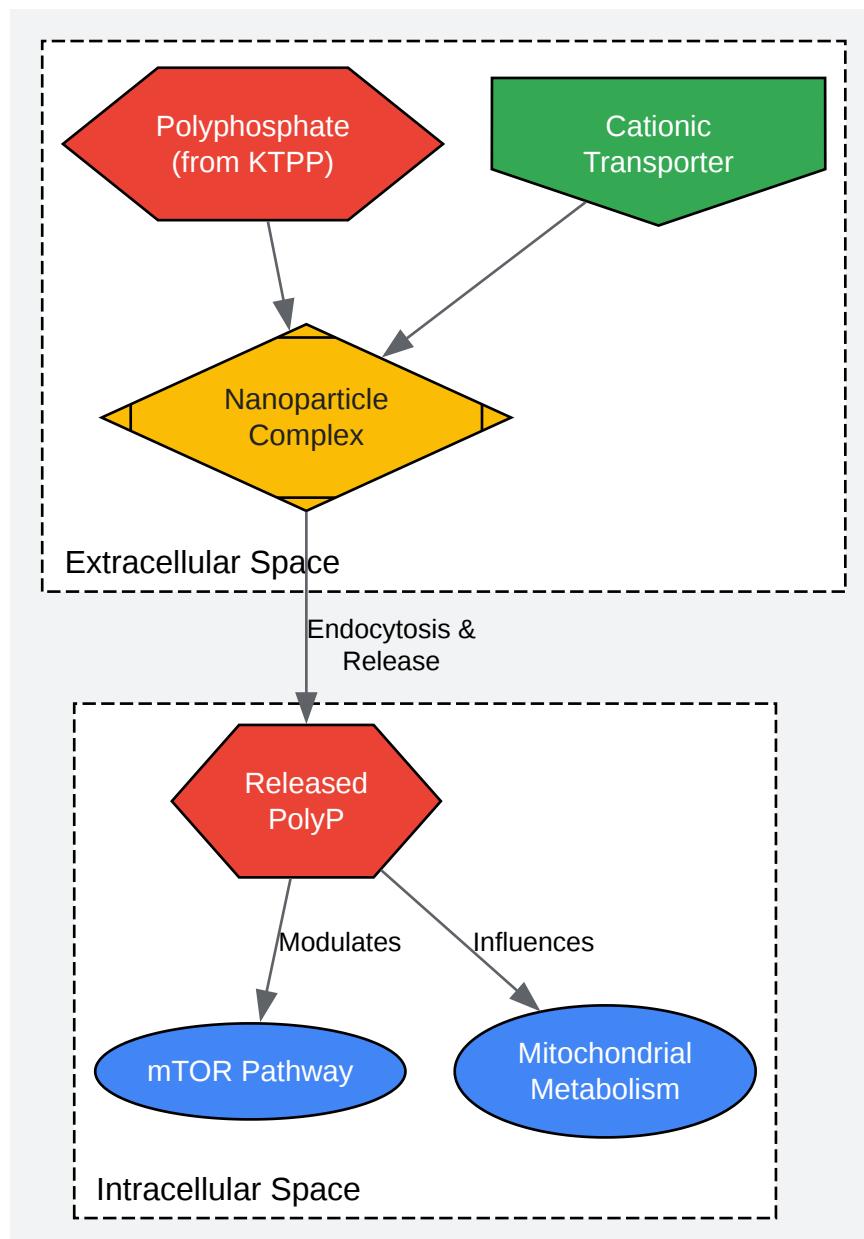
Applications in Research and Drug Development

While KTPP is not an active pharmaceutical ingredient (API), its properties lend it to several supporting roles in pharmaceutical science and research.

Use as a Pharmaceutical Excipient

Pentapotassium triphosphate can serve as a buffering agent in various pharmaceutical formulations to maintain a stable pH, which can be critical for drug solubility and stability.[2] Its ability to chelate trace metal ions can also prevent metal-catalyzed degradation of sensitive APIs.

Bioprocessing and Vaccine Stabilization


In bioprocessing, maintaining a stable pH and controlling ionic strength are critical. Phosphate salts are common components of biological buffers.^[12] While not as common as sodium or potassium phosphate buffers (mono- and dibasic), KTPP could be used in specific applications where chelation of divalent cations is also required. In vaccine formulations, phosphate buffers are frequently used to stabilize the product's pH.^[13]

Polyphosphates in Drug Delivery Systems

The broader class of polyphosphate polymers is gaining significant attention for drug delivery applications.^[14] These biodegradable polymers can be formulated into various morphologies, from gels to microparticles, for controlled release of therapeutics.^[14] Research is exploring their use in vaccine delivery and for therapeutics targeting cancer and the central nervous system.^[14] The pentavalent nature of phosphorus allows for potential covalent linkage of drugs to the polymer backbone, offering a versatile platform for drug carrier design.^{[14][15]}

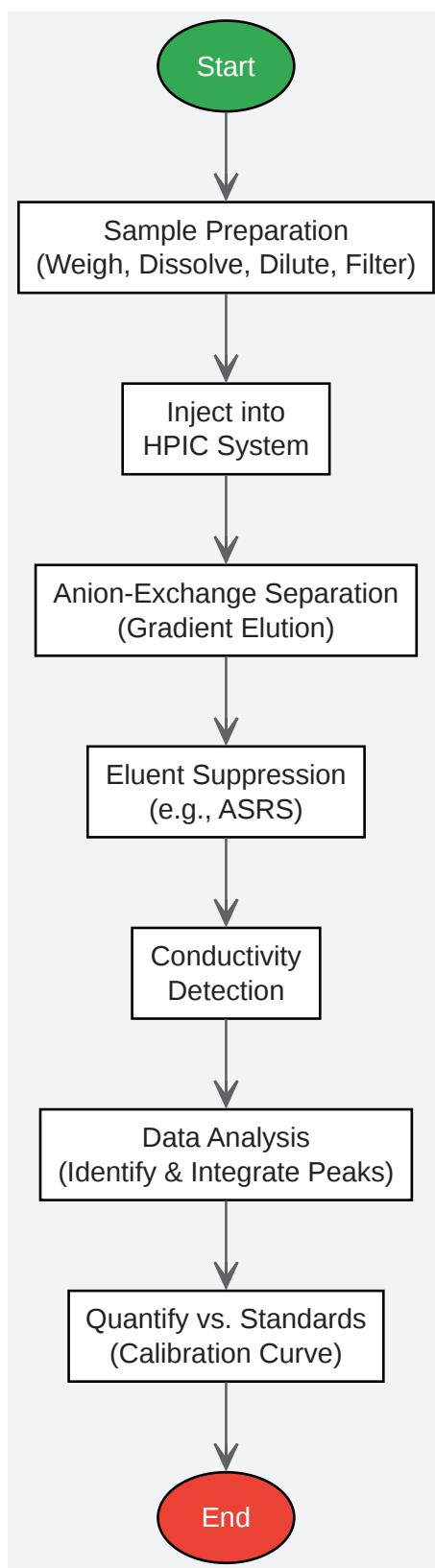
Intracellular Delivery of Polyphosphate for Signaling Research

Recent research has focused on methods to deliver inorganic polyphosphate (polyP) into cells to study its biological functions.^[16] As a polyanion, polyP does not readily cross cell membranes. However, by complexing it with cationic transporters, researchers can facilitate its entry into cells.^[16] Once inside, polyP has been shown to interact with key signaling molecules like mTOR and influence mitochondrial metabolism, oxidative stress responses, and other essential cellular processes.^{[7][16]} KTPP can serve as a well-defined source of the triphosphate anion for such fundamental research.

[Click to download full resolution via product page](#)

Fig 4. Conceptual Workflow for Intracellular Polyphosphate Delivery.

Experimental Protocols


Accurate quantification and characterization of **pentapotassium triphosphate** are essential for quality control and research. The following protocols are based on established analytical methods.

Assay and Purity by Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is the preferred method for separating and quantifying different phosphate species (ortho-, pyro-, and triphosphate). This protocol is adapted from methodologies described by JECFA and Thermo Fisher Scientific.[7][9]

Methodology:

- System: A high-performance ion chromatography (HPIC) system equipped with a gradient pump, a suppressed conductivity detector, and an anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11).[9]
- Sample Preparation: Accurately weigh approximately 500 mg of the KTPP sample, dissolve in deionized water, and dilute to 250.0 mL in a volumetric flask. Further dilute 10.0 mL of this solution to 100.0 mL. Filter through a 0.45 μ m syringe filter before injection.
- Eluent: A potassium or sodium hydroxide gradient is typically used. For example, a gradient from 1 mM to 50 mM KOH over 15-20 minutes.[17]
- Detection: Suppressed conductivity detection. The suppressor (e.g., Anion Self-Regenerating Suppressor, ASRS) reduces the background conductivity of the eluent, enhancing the signal-to-noise ratio for the phosphate anions.[9]
- Quantification: Prepare a calibration curve using certified standards for orthophosphate, pyrophosphate, and triphosphate. Identify and quantify the triphosphate peak in the sample chromatogram based on retention time and integrate the peak area. The assay value is calculated as the percentage of triphosphate in the original sample.

[Click to download full resolution via product page](#)

Fig 5. Experimental Workflow for KTPP Assay by HPIC.

Determination of P₂O₅ Content

This is a classic titrimetric method to determine the total phosphorus content.[\[7\]](#)

Methodology:

- Sample Preparation: Accurately weigh about 1.5 g of the dried sample.
- Hydrolysis: The sample is boiled with nitric acid to hydrolyze all polyphosphates to orthophosphate.
- Precipitation: Ammonium molybdate solution is added to the cooled, neutralized solution. This precipitates the phosphate as ammonium phosphomolybdate.
- Titration: The yellow precipitate is filtered, washed, and dissolved in a known excess of standard 0.1 N sodium hydroxide solution. The excess NaOH is then back-titrated with 0.1 N nitric acid using phenolphthalein as an indicator.
- Calculation: The amount of NaOH consumed by the phosphomolybdate complex is used to calculate the total P₂O₅ content.

Safety and Regulatory Overview

Pentapotassium triphosphate is generally considered safe for its intended uses in food and consumer products.

- GHS Classification: Not classified as hazardous under most reports, though some notifications indicate it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302).[\[6\]](#)[\[16\]](#) Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the powder.[\[17\]](#)
- Regulatory Status:
 - FDA: It is listed as a food contact substance and is Generally Recognized as Safe (GRAS) for use as a nutrient supplement and texturizer in food.[\[6\]](#)[\[18\]](#)
 - Europe: It is an approved food additive with the E-number E451(ii).[\[1\]](#)[\[19\]](#)

- JECFA: The Joint FAO/WHO Expert Committee on Food Additives established a group maximum tolerable daily intake (MTDI) of 70 mg/kg of body weight for all phosphates from all food sources, expressed as phosphorus.[7][15]

Conclusion

Pentapotassium triphosphate (CAS 13845-36-8) is a versatile inorganic compound whose utility stems from its fundamental chemical properties of metal ion sequestration and pH buffering. For researchers and drug development professionals, it serves as a functional excipient for formulation stability and provides a basis for exploring the broader, more complex roles of polyphosphates in advanced drug delivery and the modulation of cellular signaling pathways. A thorough understanding of its properties and the availability of robust analytical methods are crucial for its effective application in both industrial and cutting-edge research contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Pentapotassium triphosphate | 13845-36-8 [smolecule.com]
- 3. Determination of Orthophosphate in Ammonium Polyphosphate by Wayal Ion Chromatography. [wayal-instrument.com]
- 4. chembk.com [chembk.com]
- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. Delivery of Inorganic Polyphosphate into Cells Using Amphipathic Oligocarbonate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interstatechem.com [interstatechem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Stabilization of vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Tripolyphosphate (KTPP) | Teget Kimya [tegetkimya.com]
- 12. Development of a Potent Stabilizer for Long-Term Storage of Foot-and-Mouth Disease Vaccine Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vaccine ingredients | Vaccine Knowledge Project [vaccineknowledge.ox.ac.uk]
- 14. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. vinipul.com [vinipul.com]
- 19. Sodium triphosphate pentabasic - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompas.com]
- To cite this document: BenchChem. [Pentapotassium triphosphate CAS number 13845-36-8 information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084582#pentapotassium-triphosphate-cas-number-13845-36-8-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com